![molecular formula C14H12BrNO2 B221924 4-[(3-Bromobenzyl)oxy]benzamide](/img/structure/B221924.png)
4-[(3-Bromobenzyl)oxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Bromobenzyl)oxy]benzamide, also known as BBOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBOB belongs to the class of benzamides and is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of 4-[(3-Bromobenzyl)oxy]benzamide is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. 4-[(3-Bromobenzyl)oxy]benzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The compound has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
4-[(3-Bromobenzyl)oxy]benzamide has been shown to exhibit several biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 4-[(3-Bromobenzyl)oxy]benzamide has also been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators. In addition, the compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
4-[(3-Bromobenzyl)oxy]benzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high yield. 4-[(3-Bromobenzyl)oxy]benzamide is also stable under normal laboratory conditions and can be stored for an extended period. However, there are some limitations to the use of 4-[(3-Bromobenzyl)oxy]benzamide in lab experiments. The compound has poor solubility in water, which can limit its bioavailability. In addition, the compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.
Future Directions
For 4-[(3-Bromobenzyl)oxy]benzamide research include the development of more efficient synthesis methods, investigation of the compound's safety and efficacy in clinical trials, and the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of 4-[(3-Bromobenzyl)oxy]benzamide involves several steps, including the protection of the amino group, bromination, and deprotection. The first step involves the protection of the amino group of 4-aminobenzamide using a suitable protecting group. The protected compound is then subjected to bromination using a suitable reagent. Finally, the protecting group is removed to obtain the desired product, 4-[(3-Bromobenzyl)oxy]benzamide. The overall yield of the synthesis process is around 50%.
Scientific Research Applications
4-[(3-Bromobenzyl)oxy]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties in preclinical studies. 4-[(3-Bromobenzyl)oxy]benzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to inhibit the aggregation of amyloid-beta peptides in vitro, which is a hallmark of Alzheimer's disease.
properties
Product Name |
4-[(3-Bromobenzyl)oxy]benzamide |
|---|---|
Molecular Formula |
C14H12BrNO2 |
Molecular Weight |
306.15 g/mol |
IUPAC Name |
4-[(3-bromophenyl)methoxy]benzamide |
InChI |
InChI=1S/C14H12BrNO2/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2,(H2,16,17) |
InChI Key |
WNYIDDKTEYNPSM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



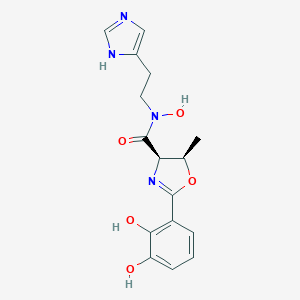

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B221868.png)
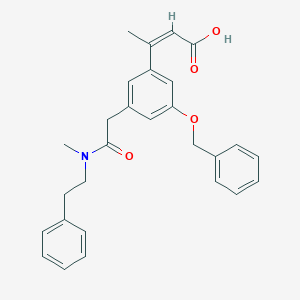
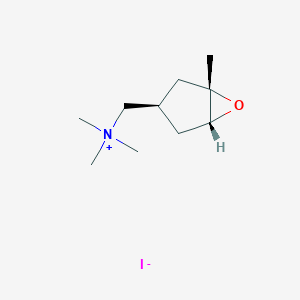
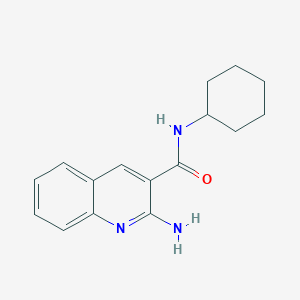
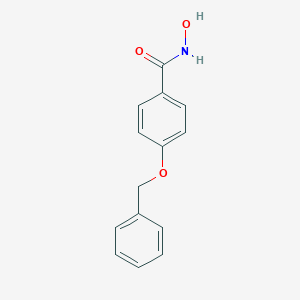
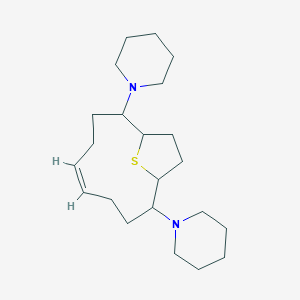
![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B221979.png)
![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)
![trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222019.png)
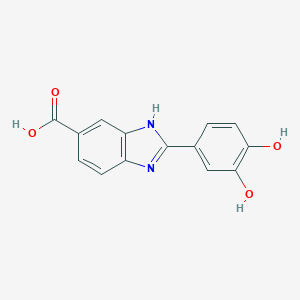
![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B222097.png)
![N-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B222111.png)